PZM21

Beschreibung

Eigenschaften

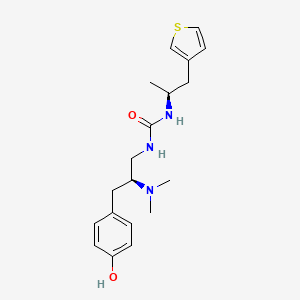

IUPAC Name |

1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)/t14-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDBIJOVZJEMBI-YOEHRIQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117979 |

Source

|

| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997387-43-5 |

Source

|

| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1997387-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PZM21 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-N′-[(1S)-1-methyl-2-(3-thienyl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PZM21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8GB23F27E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PZM21

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZM21 is a novel, structurally distinct μ-opioid receptor (μOR) agonist identified through computational docking against the receptor's crystal structure.[1][2] It exhibits a pronounced functional selectivity, or "bias," for the G-protein signaling pathway over the β-arrestin pathway.[3][4] This biased agonism is hypothesized to separate the analgesic effects of μOR activation, which are primarily mediated by G-protein signaling, from the adverse effects such as respiratory depression and constipation, which are thought to be linked to β-arrestin recruitment.[1][4] this compound has demonstrated potent antinociceptive effects in preclinical models, with a reduced side-effect profile compared to conventional opioids like morphine.[5][6][7] However, some studies suggest that this compound is a low-efficacy partial agonist and can induce respiratory depression and tolerance at higher doses.[6][8][9] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, signaling pathways, and functional effects, supported by quantitative data and experimental methodologies.

Receptor Binding Profile and Selectivity

This compound is a potent and selective agonist for the μ-opioid receptor.[7] It was developed through a structure-based drug design strategy, which involved computationally screening millions of compounds against the μOR crystal structure to identify novel chemotypes.[1][6] While it shows high affinity for the μOR, it has weak or no agonistic activity at the κ-opioid receptor (κOR) and δ-opioid receptor (δOR).[4][7] In fact, it acts as an antagonist at the κOR.[7]

Table 1: Receptor Binding Affinities (Ki) and Functional Selectivity of this compound

| Receptor | This compound Ki (nM) | Reference Compound | Reference Ki (nM) | Notes |

| μ-Opioid Receptor (μOR) | ~1.8 - 31 | Morphine | ~1.2 | This compound demonstrates high affinity for the μOR.[7][10] |

| κ-Opioid Receptor (κOR) | ~18 (antagonist) | - | - | This compound acts as a κOR antagonist.[7] |

| δ-Opioid Receptor (δOR) | ~500-fold weaker agonist activity than at μOR | - | - | This compound is a significantly weaker agonist at the δOR.[7] |

Intracellular Signaling Pathways

The mechanism of action of this compound is centered on its biased agonism at the μ-opioid receptor. Upon binding, it preferentially activates the Gαi/o subtype of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][7] This G-protein activation is believed to be the primary driver of its analgesic effects.[1] Crucially, this compound shows minimal recruitment of β-arrestin-2, a protein implicated in the development of tolerance and adverse effects such as respiratory depression and constipation associated with traditional opioids.[1][4]

References

- 1. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. The G-protein-biased agents this compound and TRV130 are partial agonists of μ-opioid receptor-mediated signalling to ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 5. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GPCR β-Arrestin Product Solutions [emea.discoverx.com]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Structure‐Based Evolution of G Protein‐Biased μ‐Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

PZM21: An In-Depth Technical Guide to its µ-Opioid Receptor Selectivity and Biased Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the µ-opioid receptor (MOR) selectivity and signaling properties of PZM21, a novel MOR agonist. This compound was identified through computational docking and has been investigated as a potential analgesic with an improved side-effect profile compared to classical opioids.[1][2] This document summarizes key quantitative data, details experimental methodologies used in its characterization, and visualizes its signaling pathways.

Core Concepts: Biased Agonism at the µ-Opioid Receptor

The development of this compound is rooted in the concept of biased agonism, also known as functional selectivity.[3] Classical opioids like morphine activate the µ-opioid receptor, leading to the engagement of two primary intracellular signaling pathways:

-

G-protein signaling: Activation of the inhibitory G-protein (Gi/o) pathway is primarily associated with the desired analgesic effects of opioids.[4][5]

-

β-arrestin recruitment: The recruitment of β-arrestin proteins to the receptor is thought to mediate many of the adverse side effects, including respiratory depression, constipation, and the development of tolerance.[4][5]

A biased agonist, such as this compound is purported to be, preferentially activates one of these pathways over the other. This compound was designed to be a potent activator of the G-protein signaling cascade with minimal recruitment of β-arrestin-2, with the therapeutic goal of achieving robust analgesia with a wider therapeutic window and reduced side effects.[1][5] However, some studies suggest that the observed effects of this compound may be due to its low intrinsic efficacy rather than true functional selectivity.[1]

Data Presentation: Quantitative Analysis of this compound's Receptor Selectivity and Functional Activity

The following tables summarize the key quantitative data regarding this compound's binding affinity, functional potency, and efficacy at opioid receptors, as well as its in vivo effects.

Table 1: Opioid Receptor Binding Affinities of this compound

| Ligand | Receptor | Ki (nM) | Species | Assay Type | Reference |

| This compound | µ (MOR) | 1.1 | Human | Radioligand Binding | [6] |

| δ (DOR) | >500 | Human | Radioligand Binding | [7] | |

| κ (KOR) | 18 (antagonist) | Human | Radioligand Binding | [6][7] |

Table 2: In Vitro Functional Activity of this compound at the µ-Opioid Receptor

| Assay | Parameter | This compound | Morphine | DAMGO | Cell Line | Reference |

| G-protein Activation (cAMP Inhibition) | EC50 (nM) | 4.6 | - | - | HEK293 | [6] |

| Emax (%) | 76 | - | 100 | HEK293 | [6] | |

| G-protein Activation (BRET) | EC50 (nM) | 110 | 180 | 31 | HEK293 | [3] |

| Emax (% of DAMGO) | 68 | 70 | 100 | HEK293 | [3] | |

| β-arrestin-2 Recruitment (PathHunter) | EC50 (nM) | >10,000 | 621.5 | - | CHO | [7] |

| Emax (%) | Undetectable | - | 100 | CHO | [7] | |

| β-arrestin-3 Recruitment (BRET) | EC50 (nM) | 1300 | 1200 | 110 | HEK293 | [3] |

| Emax (% of DAMGO) | 26 | 59 | 100 | HEK293 | [3] |

Table 3: In Vivo Effects of this compound in Mice

| Assay | This compound Dose | Effect | Comparator | Reference |

| Hot Plate Analgesia | 40 mg/kg (i.p.) | 87% MPE at 15 min | Morphine (10 mg/kg): 92% MPE at 30 min | [8] |

| Respiratory Depression (Plethysmography) | 40 mg/kg (i.p.) | Minimal respiratory depression | Morphine (10 mg/kg): Significant depression | [8] |

| Constipation (Fecal Boli Accumulation) | 20 mg/kg (i.p.) | Reduced compared to morphine | Morphine (10 mg/kg): Significant constipation | [7] |

MPE: Maximum Possible Effect

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for characterizing biased MOR agonists.

Caption: this compound preferentially activates the Gi/o protein pathway.

Caption: this compound exhibits minimal recruitment of β-arrestin-2.

Caption: A typical workflow for characterizing novel MOR agonists.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.

General Principle: These assays measure the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand of known high affinity for binding to the receptor.

Materials:

-

Cell membranes prepared from cells expressing the human µ, δ, or κ opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.

-

For determining non-specific binding, a high concentration of a known non-radiolabeled ligand (e.g., naloxone) is used instead of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

G-Protein Activation Assays

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating the Gi/o signaling pathway.

General Principle: MOR activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay quantifies the reduction in cAMP.

Materials:

-

HEK293 cells stably expressing the human µ-opioid receptor.

-

This compound, morphine, and DAMGO.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP detection kit (e.g., HTRF-based or GloSensor™-based).

-

Cell culture medium and reagents.

Procedure:

-

Culture HEK293-MOR cells to an appropriate confluency.

-

Cells are then stimulated with a fixed concentration of forskolin to increase basal cAMP levels.

-

Immediately after forskolin addition, cells are treated with varying concentrations of this compound, morphine, or DAMGO.

-

Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data are normalized to the forskolin-only control (representing 0% inhibition) and a baseline control without forskolin (representing 100% inhibition).

-

Concentration-response curves are generated to determine the EC50 and Emax values.

Objective: To directly measure the activation of G-proteins by the MOR upon agonist binding.

General Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, to quantify this exchange.

Materials:

-

Cell membranes from brain tissue or cells expressing the MOR.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding).

-

GDP.

-

This compound and other agonists.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the agonist (this compound).

-

In a 96-well plate, combine cell membranes, a fixed concentration of GDP, and varying concentrations of the agonist.

-

Pre-incubate the plate to allow the agonist to bind to the receptor.

-

Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Concentration-response curves are plotted to determine EC50 and Emax.

β-Arrestin Recruitment Assay (PathHunter®)

Objective: To quantify the recruitment of β-arrestin-2 to the MOR upon agonist stimulation.

General Principle: The PathHunter® assay (DiscoverX) is a cell-based enzyme fragment complementation (EFC) assay. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin-2 to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[9][10]

Materials:

-

CHO or HEK293 cells stably co-expressing the ProLink-tagged MOR and the Enzyme Acceptor-tagged β-arrestin-2.

-

This compound and reference agonists.

-

PathHunter® detection reagents.

-

Cell culture reagents.

-

Luminometer.

Procedure:

-

Plate the PathHunter® cells in a 96- or 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound and reference agonists.

-

Add the compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.[9]

-

Add the PathHunter® detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature to allow for signal development.

-

Measure the chemiluminescent signal using a plate luminometer.

-

Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin-2 recruitment.

In Vivo Analgesia Assay (Hot Plate Test)

Objective: To assess the analgesic efficacy of this compound in a mouse model of thermal pain.

General Principle: The hot plate test measures the latency of a mouse to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. An increase in this latency indicates an analgesic effect.

Materials:

-

Male CD-1 or C57BL/6 mice.

-

Hot plate apparatus with a constant temperature setting (e.g., 52.5°C or 55°C).[3]

-

This compound, morphine, and vehicle control (e.g., saline).

-

Syringes for intraperitoneal (i.p.) injection.

-

Timer.

Procedure:

-

Acclimatize the mice to the experimental room and handling.

-

Determine a baseline latency for each mouse by placing it on the hot plate (at a non-noxious temperature) and then at the test temperature, recording the time to the first sign of a nociceptive response (paw licking or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Administer this compound, morphine, or vehicle via i.p. injection.

-

At various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

-

The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.[8]

In Vivo Respiratory Depression Assay (Whole-Body Plethysmography)

Objective: To measure the effect of this compound on respiration in conscious, freely moving mice.

General Principle: Whole-body plethysmography is a non-invasive method that measures respiratory parameters (e.g., respiratory rate and tidal volume) by detecting pressure changes within a sealed chamber caused by the animal's breathing.

Materials:

-

Whole-body plethysmography system.

-

Mice.

-

This compound, morphine, and vehicle control.

-

Injection supplies.

Procedure:

-

Calibrate the plethysmography chambers.

-

Acclimatize each mouse to the chamber for a period before the experiment begins.

-

Record baseline respiratory parameters for each mouse.

-

Administer this compound, morphine, or vehicle to the mice.

-

Place the mice back into the chambers and continuously record respiratory parameters for a set duration (e.g., up to 120 minutes).

-

The data (respiratory rate, tidal volume, and minute ventilation) are analyzed and compared between treatment groups.

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

Objective: To determine the high-resolution three-dimensional structure of this compound in complex with the µ-opioid receptor and its associated G-protein.

General Principle: Cryo-EM involves flash-freezing purified protein complexes in a thin layer of vitreous ice and then imaging them with an electron microscope. Many thousands of individual particle images are then computationally averaged and reconstructed to generate a high-resolution 3D model.

General Workflow:

-

Protein Expression and Purification: The human µ-opioid receptor and the Gi protein complex are co-expressed (e.g., in insect or mammalian cells) and purified.

-

Complex Formation: The purified receptor-G-protein complex is incubated with a saturating concentration of this compound.

-

Vitrification: A small volume of the this compound-MOR-Gi complex is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. Movies of the particles are recorded.

-

Image Processing: The movie frames are corrected for motion. Individual particle images are picked, classified into different 2D views, and then used to reconstruct a 3D model.

-

Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to high resolution.

Conclusion

This compound is a µ-opioid receptor agonist with a distinct pharmacological profile characterized by a strong preference for the G-protein signaling pathway over β-arrestin recruitment in many in vitro assays. This biased agonism translates to a promising in vivo profile in preclinical models, demonstrating potent analgesia with a reduction in typical opioid-related side effects such as respiratory depression and constipation. However, it is important to note that some studies have questioned the extent of this bias, suggesting that low intrinsic efficacy may also contribute to its observed effects. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of opioid pharmacology and drug development. The structural insights gained from cryo-EM studies of this compound in complex with the MOR offer a valuable foundation for the rational design of next-generation analgesics with improved therapeutic profiles.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cell-based, quantitative and isoform-specific assay for exchange proteins directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Discovery and synthesis of PZM21

An In-depth Technical Guide to the Discovery and Synthesis of PZM21

Introduction

This compound is a novel, computationally designed opioid receptor agonist that has garnered significant attention in the field of pharmacology and drug development.[1][2] It was identified through a structure-based discovery approach and optimized to be a potent and selective agonist for the μ-opioid receptor (μOR).[1][3][4] What distinguishes this compound from traditional opioids like morphine is its functional selectivity, or "biased agonism." It preferentially activates the G-protein signaling pathway, which is associated with analgesia, while minimally engaging the β-arrestin-2 pathway, which is linked to many of the detrimental side effects of opioids, such as respiratory depression, constipation, and reward-seeking behavior.[3][5][6] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.

Discovery of this compound: A Structure-Based Approach

The discovery of this compound was a landmark achievement in rational drug design, moving away from the modification of existing opioid scaffolds.[1] The process began with the high-resolution crystal structure of the μ-opioid receptor, which served as a template for a large-scale computational docking simulation.

Computational Docking and Lead Identification

Researchers computationally screened over 3 million commercially available, lead-like molecules against the orthosteric binding pocket of the inactive μOR structure.[3][7] The goal was to identify novel chemotypes that could form favorable interactions with key residues in the receptor. This virtual screening identified several promising scaffolds that were structurally distinct from known opioids.[3] Initial hits were prioritized based on their docked poses and interactions with critical residues for receptor affinity and selectivity.[1]

Structure-Guided Optimization

Following the initial screen, promising hits underwent structure-guided synthetic optimization to improve their potency and selectivity for the μOR.[3] This iterative process involved synthesizing analogues and evaluating their activity. One of the lead compounds was optimized to yield this compound, which demonstrated high potency as a G-protein activator with exceptional selectivity for the μOR.[3] Molecular dynamics simulations were used to model the interaction of this compound with both the inactive and active states of the μOR, confirming a stable binding pose characterized by a key ionic interaction between the molecule's tertiary amine and the receptor's Asp147 residue.[3][8]

Synthesis of this compound

The initial synthesis of this compound resulted in a mixture of diastereomers, which required separation using chiral HPLC to isolate the desired active (S,S)-isomer.[9][10] Subsequently, a more efficient, enantiopure synthesis was developed, starting from commercially available L-alanine and utilizing a chiral aziridine (B145994) intermediate.[9] This method yields the final (S,S)-PZM21 in 7 steps with an overall yield of 22.5%.[9]

Mechanism of Action: Biased Agonism

Opioid receptors are G-protein-coupled receptors (GPCRs).[1] Upon activation by an agonist like morphine, they trigger two main signaling cascades:

-

G-protein Pathway: Activation of the Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels, and modulates ion channels (activating GIRK channels). This pathway is primarily responsible for the analgesic effects of opioids.[3]

-

β-Arrestin-2 Pathway: Recruitment of the protein β-arrestin-2 to the receptor leads to receptor desensitization, internalization, and downstream signaling that has been implicated in side effects like respiratory depression, constipation, and the development of tolerance.[3]

This compound is termed a "biased agonist" because it potently activates the G-protein pathway while showing minimal recruitment of β-arrestin-2.[3][5] At maximal concentrations, this compound failed to stimulate detectable β-arrestin-2 recruitment in cellular assays.[1] This biased signaling profile is believed to be the molecular basis for its improved safety profile compared to conventional opioids.[1][3]

Pharmacological Data

In Vitro Activity

| Parameter | Receptor/Assay | Value | Species |

| EC50 (G-protein activation) | μ-Opioid Receptor | 1.8 nM - 4.6 nM[11][12] | Human |

| Binding Affinity (Ki) | κ-Opioid Receptor (antagonist) | 18 nM[3][5] | Human |

| Agonist Activity | δ-Opioid Receptor | ~500-fold weaker than μOR[1][3] | Human |

| Agonist Activity | κ-Opioid Receptor | No detectable activity[3][11] | Human |

| Agonist Activity | Nociceptin Receptor | No detectable activity[3][11] | Human |

| IC50 | hERG Channel | 2 - 4 μM[5][12] | Human |

| β-arrestin-2 Recruitment | PathHunter Assay | Minimal / No detectable activity[1][3] | - |

In Vivo Activity (Mouse Models)

| Assay | This compound Dose | Effect | Comparison |

| Hot Plate Test | 40 mg/kg | 87% Max Possible Effect (%MPE) at 15 min[1][12] | Equi-analgesic to 10 mg/kg Morphine[3] |

| Tail-Flick Test | Up to 40 mg/kg | No analgesic effect[1] | Morphine produces strong analgesia[1] |

| Respiratory Depression | 40 mg/kg | Minimal depression, similar to vehicle[1] | Morphine (10 mg/kg) and TRV130 (1.2 mg/kg) cause significant depression[1] |

| Constipation | - | Significantly less constipating than morphine[1][3] | - |

| Conditioned Place Preference | - | No conditioned place preference observed[1][11] | Morphine induces strong place preference[1] |

| Hyperlocomotion | - | Did not induce hyperlocomotion[1] | Morphine triggers hyperactive behavior[1] |

| Analgesia Duration | - | Up to 180 minutes[1][3] | Longer-lasting than a maximal dose of morphine[1][3] |

Experimental Protocols

Computational Docking

The discovery of this compound utilized a computational docking protocol against the crystal structure of the inactive mouse μ-opioid receptor.

-

Library Preparation: A library of over 3 million commercially available, lead-like molecules was prepared for docking.

-

Receptor Preparation: The high-resolution crystal structure of the μOR was used. The binding site (orthosteric pocket) was defined based on known opioid ligands.

-

Docking Simulation: Molecules from the library were computationally "docked" into the receptor's binding site using software that calculates the optimal binding pose and predicts the binding energy.

-

Scoring and Selection: The docked poses were scored based on predicted binding affinity and interactions with key residues known to be important for affinity and selectivity. Top-scoring compounds with novel chemical scaffolds were selected for experimental validation.[3]

G-protein (Gi) Activation Assay

The potency of this compound to activate G-protein signaling was assessed using assays that measure the inhibition of cyclic AMP (cAMP).

-

Cell Culture: HEK 293 cells expressing the human μ-opioid receptor were cultured.

-

Assay Principle: The μOR couples to the Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Procedure: Cells were pre-treated with forskolin (B1673556) to stimulate cAMP production. Various concentrations of this compound were then added.

-

Measurement: After incubation, cell lysates were collected, and cAMP levels were measured using a competitive immunoassay (e.g., HTRF or LANCE).

-

Data Analysis: The concentration-response curve was plotted to determine the EC50 value, representing the concentration of this compound that produces 50% of its maximal effect. The effect was confirmed to be Gi/o-mediated by its elimination following treatment with pertussis toxin.[1][3]

β-Arrestin-2 Recruitment Assay (PathHunter®)

This assay quantifies the recruitment of β-arrestin-2 to the activated μOR.

-

Assay Principle: The assay uses enzyme fragment complementation. The μOR is tagged with a small enzyme fragment, and β-arrestin-2 is tagged with the larger, complementary portion of the enzyme (β-galactosidase).

-

Procedure: Engineered cells expressing the tagged proteins are treated with varying concentrations of this compound.

-

Activation & Measurement: If this compound induces β-arrestin-2 recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme. A substrate is added, and the resulting chemiluminescent signal is measured.

-

Results for this compound: At maximal concentrations, this compound did not produce a detectable signal, indicating minimal to no recruitment of β-arrestin-2.[1][3]

In Vivo Hot Plate Analgesia Assay

This test measures the response latency to a thermal stimulus, assessing centrally mediated (supraspinal) analgesia.

-

Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 55°C).

-

Procedure: Mice are administered this compound (e.g., 10, 20, or 40 mg/kg, intraperitoneally) or a control vehicle.[12] At specific time points (e.g., 15, 30, 60, 90, 120 minutes) after injection, each mouse is placed on the hot plate.[12]

-

Measurement: The latency to a pain response (e.g., licking a paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.

-

Data Analysis: The results are often expressed as the percentage of the maximal possible effect (%MPE), calculated from the response latencies. This compound demonstrated potent, dose-dependent analgesia in this assay.[1][12]

Conclusion

This compound represents a significant advancement in the quest for safer opioid analgesics. Its discovery through a sophisticated structure-based design strategy showcases the power of computational methods in modern drug development.[1] The compound's unique pharmacological profile—potent G-protein biased agonism at the μ-opioid receptor—translates to effective analgesia with a striking reduction in the life-threatening and debilitating side effects associated with traditional opioids in preclinical models.[1][3] While further research and clinical trials are necessary to determine its therapeutic potential in humans, this compound serves as a critical chemical probe for dissecting opioid receptor signaling and as a promising lead for a new generation of pain therapeutics.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]

- 7. Structure-based Approach Builds Morphine Replacement | Bruker [bruker.com]

- 8. Molecular Dynamics Simulations to Investigate How this compound Affects the Conformational State of the μ-Opioid Receptor Upon Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Enantiopure this compound, A Novel Biased Agonist of the Mu-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 11. This compound | μ Opioid Receptors | Tocris Bioscience [tocris.com]

- 12. medchemexpress.com [medchemexpress.com]

PZM21: A Technical Guide to its In Vitro Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro binding and functional characteristics of PZM21, a biased agonist of the μ-opioid receptor (MOR). The information is compiled from peer-reviewed scientific literature to support research and development efforts in the field of opioid pharmacology.

Introduction

This compound is a novel opioid analgesic that was identified through computational docking studies. It is characterized as a G-protein biased agonist at the μ-opioid receptor, designed to elicit analgesic effects with a reduced side-effect profile compared to classical opioids like morphine.[1][2] This bias is attributed to its ability to preferentially activate G-protein signaling pathways over the recruitment of β-arrestin-2.[2] This guide summarizes the key quantitative data regarding its binding affinity and functional potency at opioid receptors, details the experimental methodologies used for these characterizations, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

The following tables summarize the in vitro binding affinity (Kᵢ) and functional activity (EC₅₀, Eₘₐₓ) of this compound at the human μ (hMOR), δ (hDOR), and κ (hKOR) opioid receptors.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor | Radioligand | Kᵢ (nM) | Reference |

| μ (mu) | [³H]-DAMGO | 1.1 | [3] |

| δ (delta) | [³H]-DPDPE | >1000 | [2] |

| κ (kappa) | [³H]-U69,593 | 18 (Antagonist) | [2][4] |

Table 2: Functional Activity of this compound at the μ-Opioid Receptor

| Assay | Parameter | This compound | Morphine (Reference) | DAMGO (Reference) | Reference |

| G-protein Activation ([³⁵S]GTPγS) | EC₅₀ (nM) | 4.6 | - | - | [5][6] |

| G-protein Activation ([³⁵S]GTPγS) | Eₘₐₓ (%) | Low Efficacy | - | - | [5] |

| cAMP Inhibition | EC₅₀ (nM) | 1.8 | - | - | [2] |

| β-arrestin-2 Recruitment | EC₅₀ (nM) | >10,000 | - | - | [2] |

| β-arrestin-2 Recruitment | Eₘₐₓ (%) | Minimal | - | - | [2] |

Signaling Pathways

This compound's activity is primarily mediated through the μ-opioid receptor, a G-protein coupled receptor (GPCR). Its biased agonism is a key feature of its pharmacological profile.

G-Protein Signaling Pathway (Analgesia)

Upon binding of this compound to the μ-opioid receptor, the receptor undergoes a conformational change that preferentially activates the associated inhibitory G-protein (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including ion channels, contributing to the analgesic effects.

This compound-mediated G-protein signaling pathway.

β-Arrestin-2 Signaling Pathway (Side Effects)

Classical opioids, like morphine, not only activate G-proteins but also promote the phosphorylation of the μ-opioid receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation leads to the recruitment of β-arrestin-2, which desensitizes the G-protein signaling and can initiate downstream signaling cascades associated with side effects like respiratory depression and constipation. This compound is reported to cause minimal β-arrestin-2 recruitment.[2]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel μ-opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

PZM21: A Technical Deep Dive into Functional Selectivity versus Partial Agonism at the Mu-Opioid Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PZM21 is a novel, structurally distinct mu-opioid receptor (μOR) agonist that has garnered significant attention in the field of opioid research.[1] Initially heralded as a potent G-protein-biased agonist with the potential for potent analgesia devoid of the typical adverse effects of classical opioids, subsequent investigations have presented a more nuanced pharmacological profile.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on the ongoing scientific discussion regarding its functional selectivity versus partial agonism. We delve into the key experimental findings, present detailed methodologies for the assays used to characterize this compound, and provide a quantitative comparison of its pharmacological parameters with those of morphine and other opioids. This document aims to serve as a critical resource for researchers engaged in the development of safer and more effective opioid analgesics.

Introduction: The Quest for Safer Opioids

The opioid crisis has underscored the urgent need for new analgesics with improved safety profiles. Traditional opioids, such as morphine, exert their therapeutic and adverse effects through the μ-opioid receptor (μOR), a G-protein-coupled receptor (GPCR).[4] Upon activation, the μOR engages two primary intracellular signaling pathways: the G-protein pathway, which is believed to mediate analgesia, and the β-arrestin pathway, which has been linked to many of the undesirable side effects, including respiratory depression, constipation, and tolerance.[4]

The concept of "biased agonism" or "functional selectivity" has emerged as a promising strategy for developing safer opioids.[4] A biased agonist would selectively activate the beneficial G-protein signaling cascade while minimizing or avoiding the recruitment of β-arrestin. This compound was discovered through a structure-based drug design approach and was initially reported to be a potent G-protein-biased agonist at the μOR, showing minimal β-arrestin-2 recruitment.[2][5] However, subsequent research has challenged this initial characterization, with several studies suggesting that this compound's perceived biased profile may be a consequence of its low intrinsic efficacy, positioning it as a partial agonist for both G-protein and β-arrestin pathways.[6][7][8] This guide will explore the evidence supporting both hypotheses.

Signaling Pathways of the Mu-Opioid Receptor

The following diagram illustrates the canonical signaling pathways downstream of μOR activation, highlighting the points of divergence for G-protein and β-arrestin signaling.

Figure 1: Mu-Opioid Receptor Signaling Pathways. Max Width: 760px.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound in comparison to the full μOR agonist DAMGO and the classical opioid morphine.

Table 1: In Vitro Potency and Efficacy

| Ligand | Assay | Parameter | Value | Species | Reference |

| This compound | G-protein Activation (BRET) | EC50 | 0.27 µM | Human | |

| This compound | G-protein Activation (BRET) | Emax | Lower than DAMGO | Human | |

| This compound | β-arrestin-3 Recruitment (BRET) | EC50 | Not determined | Human | |

| This compound | β-arrestin-3 Recruitment (BRET) | Emax | Low efficacy | Human | |

| This compound | G-protein Activation ([³⁵S]GTPγS) | EC50 | 4.6 nM | Rat | [9] |

| This compound | G-protein Activation ([³⁵S]GTPγS) | Emax | Partial agonist | Rat | [9] |

| Morphine | G-protein Activation (BRET) | Emax | Lower than DAMGO | Human | |

| DAMGO | G-protein Activation (BRET) | Emax | Full agonist | Human |

Table 2: In Vivo Analgesic and Respiratory Effects

| Ligand | Assay | Dose | Effect (% MPE or % of control) | Species | Reference |

| This compound | Hot Plate Test | 40 mg/kg, i.p. | ~87% MPE | Mouse | [2][5] |

| This compound | Whole-body Plethysmography | 10 - 80 mg/kg, i.p. | Dose-dependent respiratory depression | Mouse | [6][10] |

| Morphine | Hot Plate Test | 10 mg/kg, i.p. | ~92% MPE | Mouse | [2][5] |

| Morphine | Whole-body Plethysmography | 10 mg/kg, i.p. | Significant respiratory depression | Mouse | [6][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Assays

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure G-protein activation in HEK 293 cells expressing the μ-opioid receptor.[6]

Figure 2: G-protein Activation BRET Assay Workflow. Max Width: 760px.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human μ-opioid receptor are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with plasmids encoding a G-protein subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc) and another G-protein subunit fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).

-

Assay Procedure:

-

Transfected cells are seeded into 96-well plates.

-

The BRET substrate (e.g., coelenterazine h) is added to each well.

-

Varying concentrations of this compound or other test compounds are added.

-

The plate is incubated to allow for receptor activation and G-protein subunit dissociation.

-

BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths. An increase in the BRET ratio indicates G-protein activation.

-

-

Data Analysis: Dose-response curves are generated to determine EC50 and Emax values.

This protocol outlines a BRET-based assay to measure the recruitment of β-arrestin to the activated μ-opioid receptor.[6]

Methodology:

-

Cell Culture and Transfection: HEK 293 cells are co-transfected with plasmids encoding the μOR fused to a BRET donor (e.g., Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus).

-

Assay Procedure:

-

Transfected cells are plated in 96-well plates.

-

The BRET substrate is added.

-

Test compounds, including this compound, are added at various concentrations.

-

Following incubation, the BRET signal is measured. An increase in the BRET ratio signifies the recruitment of β-arrestin to the receptor.

-

-

Data Analysis: Similar to the G-protein activation assay, dose-response curves are constructed to determine the potency (EC50) and efficacy (Emax) of the compounds for β-arrestin recruitment.

This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[9]

Figure 3: [³⁵S]GTPγS Binding Assay Workflow. Max Width: 760px.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells or tissues endogenously or recombinantly expressing the μOR.

-

Binding Reaction: Membranes are incubated in a buffer containing GDP, the test compound (this compound), and [³⁵S]GTPγS.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

Washing: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated and dose-response curves are plotted to determine the EC50 and Emax for G-protein activation.

In Vivo Assays

The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.[9][10]

Methodology:

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52.5°C or 55°C) is used.[9][10]

-

Procedure:

-

Drug Administration: this compound, morphine, or vehicle is administered (e.g., intraperitoneally) at specified doses and at a predetermined time before the test.

-

Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.[10]

This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.[6][10][11]

Methodology:

-

Apparatus: A whole-body plethysmography system consisting of a chamber for the animal, a reference chamber, and a sensitive pressure transducer is used.[11]

-

Procedure:

-

Data Analysis: Changes in respiratory parameters following drug administration are compared to baseline values and to the vehicle control group to assess the degree of respiratory depression.

Discussion: Functional Selectivity vs. Partial Agonism

The initial excitement surrounding this compound stemmed from the observation that it potently activated G-protein signaling with minimal β-arrestin-2 recruitment, suggesting a strong G-protein bias.[2][5] This profile was associated with potent analgesia in the hot plate test, but not the tail-flick test, and a reported lack of respiratory depression and reinforcing effects at equi-analgesic doses to morphine.[2][5][12]

However, subsequent studies have provided a more complex picture. Several research groups have demonstrated that this compound is a low-efficacy partial agonist for both G-protein activation and β-arrestin recruitment.[6][7][8][10] These studies have also shown that this compound can cause significant respiratory depression, similar to morphine, and can induce tolerance with repeated administration.[6][10]

The discrepancy in these findings may be attributable to several factors, including differences in experimental conditions, such as the cell lines used, the level of receptor expression, and the specific assays employed to measure signaling.[7] It has been proposed that in systems with high receptor reserve, partial agonists can appear to be more efficacious, potentially masking their true intrinsic activity.[7]

The debate over whether this compound is a truly biased agonist or a partial agonist has significant implications for the future of opioid drug discovery. If its favorable in vivo profile is a result of G-protein bias, then this validates the biased agonism hypothesis as a viable strategy for developing safer opioids.[4] Conversely, if its effects are primarily due to its partial agonism, this would suggest that optimizing the intrinsic efficacy of μOR agonists may be a more critical factor in separating analgesia from adverse effects.[7]

Conclusion

This compound remains a molecule of significant interest in the field of opioid pharmacology. While the initial claims of it being a highly biased agonist with a greatly improved safety profile have been challenged, it has undeniably spurred important research and debate on the molecular mechanisms underlying opioid action. The current body of evidence suggests that this compound is likely a partial agonist at the μ-opioid receptor with some degree of G-protein bias. Its unique pharmacological profile, including its differential effects in various pain models, continues to make it a valuable tool for dissecting the complexities of opioid signaling. Further research is necessary to fully elucidate the relationship between its molecular properties and its in vivo effects, which will undoubtedly provide valuable insights for the design of the next generation of safer and more effective pain therapeutics.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. The novel μ-opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. research.unipd.it [research.unipd.it]

- 9. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emka.scireq.com [emka.scireq.com]

- 12. firstwordpharma.com [firstwordpharma.com]

Elucidating the PZM21 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZM21 is a novel, computationally designed opioid analgesic that has garnered significant interest for its potential to provide pain relief with a reduced side-effect profile compared to classical opioids like morphine.[1][2] This technical guide provides an in-depth overview of the elucidation of the this compound signaling pathway. It details its mechanism of action as a G protein-biased agonist at the μ-opioid receptor (μOR), presents key quantitative data from preclinical studies, outlines common experimental protocols for its characterization, and provides visual representations of its signaling cascade and experimental workflows. While initially lauded as a prime example of successful rational drug design for achieving functional selectivity, subsequent research has sparked debate, suggesting its unique profile may stem from low intrinsic efficacy rather than true G protein bias.[1][3] This guide aims to offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Introduction: The Rationale for a Biased Agonist

Opioid analgesics remain a cornerstone of pain management, but their clinical utility is often limited by severe side effects, including respiratory depression, constipation, and a high potential for addiction.[4] It is widely postulated that the therapeutic analgesic effects of opioids are primarily mediated by the activation of G protein signaling pathways downstream of the μ-opioid receptor (μOR), a class A G protein-coupled receptor (GPCR).[5][6] Conversely, many of the adverse effects are linked to the recruitment of β-arrestin proteins, which leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades.[4][5]

This dichotomy has driven the search for "biased agonists"—ligands that selectively activate the G protein-dependent signaling pathway while minimizing β-arrestin recruitment. This compound emerged from a large-scale computational docking screen of over 3 million molecules against the crystal structure of the μOR, identifying a novel chemical scaffold unrelated to known opioids.[2][5]

The this compound Signaling Pathway

This compound acts as a selective agonist at the μ-opioid receptor.[2][7] Upon binding, it preferentially stabilizes a receptor conformation that favors coupling to and activation of inhibitory G proteins, specifically of the Gαi/o family.[2][7][8] This initiates a signaling cascade with several key downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][9] This is a canonical signaling pathway for μOR agonists.

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of various ion channels.[5][8] This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal excitability, which contributes to its analgesic effect.[10]

-

Minimal β-Arrestin-2 Recruitment: A defining characteristic of this compound is its significantly reduced ability to recruit β-arrestin-2 to the activated μOR compared to morphine.[1][11][12] This is thought to underlie its reduced side-effect profile, such as diminished respiratory depression and constipation in initial preclinical models.[2][5] However, some studies suggest that at higher doses, this compound can still induce these classic opioid side effects.[1][3]

The proposed signaling pathway for this compound is depicted in the following diagram:

Caption: this compound signaling at the μ-opioid receptor.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound in comparison to the full agonist DAMGO and the classical opioid morphine. Data are compiled from various preclinical studies and assays.

Table 1: In Vitro Signaling Parameters

| Compound | Assay | Parameter | Value | Species |

| This compound | G Protein Activation ([35S]GTPγS) | EC50 | ~230 nM | Human |

| β-Arrestin-2 Recruitment | Emax | Minimal/Undetectable | Human | |

| cAMP Inhibition | EC50 | ~5.5 nM | Human | |

| Morphine | G Protein Activation ([35S]GTPγS) | EC50 | ~65 nM | Human |

| β-Arrestin-2 Recruitment | EC50 | ~2.5 µM | Human | |

| cAMP Inhibition | EC50 | ~10 nM | Human | |

| DAMGO | G Protein Activation ([35S]GTPγS) | EC50 | ~15 nM | Human |

| β-Arrestin-2 Recruitment | EC50 | ~300 nM | Human |

Note: EC50 (half maximal effective concentration) and Emax (maximum effect) values can vary between different studies and assay conditions.

Table 2: In Vivo Analgesic Effects in Mice

| Compound | Test | Dose for Equi-analgesic Effect | Peak Effect (% MPE) |

| This compound | Hot Plate | 40 mg/kg | 87% |

| Morphine | Hot Plate | 10 mg/kg | 92% |

% MPE = Percent Maximal Possible Effect[2]

Key Experimental Protocols

The characterization of this compound's signaling properties involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

[35S]GTPγS Binding Assay (G Protein Activation)

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human μ-opioid receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes.

-

Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT.

-

Reaction Mixture: Membranes are incubated with varying concentrations of this compound (or other agonists), GDP (typically 10-30 µM), and [35S]GTPγS (typically 0.05-0.1 nM) in the assay buffer.

-

Incubation: The reaction is incubated at 30°C for 60 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of bound [35S]GTPγS on the filters is quantified by liquid scintillation counting. Data are analyzed using non-linear regression to determine EC50 and Emax values.

β-Arrestin-2 Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the interaction between the activated μOR and β-arrestin-2.

-

Cell Line: A cell line (e.g., U2OS or CHO) is used that co-expresses the μOR fused to a fragment of β-galactosidase (the ProLink tag) and β-arrestin-2 fused to the larger enzyme acceptor (EA) fragment.

-

Cell Plating: Cells are plated in a 96-well or 384-well plate and incubated overnight.

-

Compound Addition: Varying concentrations of this compound or a reference agonist are added to the wells.

-

Incubation: The plate is incubated for 90-180 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: A detection reagent containing the substrate for β-galactosidase is added. If β-arrestin is recruited to the receptor, the two fragments of β-galactosidase come into proximity, forming an active enzyme that converts the substrate and generates a chemiluminescent signal.

-

Measurement: The luminescence is read on a plate reader. Data are normalized and plotted to determine the extent of β-arrestin-2 recruitment.

Hot Plate Analgesia Test in Mice

This behavioral assay assesses the analgesic efficacy of a compound against thermal pain.

-

Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Acclimation: Mice are acclimated to the testing room and the apparatus.

-

Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded before drug administration. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Drug Administration: this compound, morphine, or vehicle is administered (e.g., intraperitoneally or subcutaneously).

-

Post-treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 120 minutes), the latency to the nociceptive response is measured again.

-

Data Analysis: The analgesic effect is often expressed as the Percent Maximal Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Experimental and Logical Workflow

The elucidation of a biased agonist's signaling pathway, such as this compound, follows a logical progression from in vitro characterization to in vivo validation.

Caption: Workflow for characterizing a biased GPCR agonist.

Conclusion and Future Directions

This compound represents a landmark in the structure-based design of GPCR-targeted drugs. Its signaling profile, characterized by potent G protein activation with minimal β-arrestin-2 recruitment, initially suggested a promising path toward safer opioid analgesics.[2][11] However, the ongoing debate regarding whether its effects are due to true biased agonism or simply low intrinsic efficacy highlights the complexities of GPCR pharmacology.[1][9] Some studies have shown that this compound is a partial agonist for the μOR and can induce respiratory depression, challenging the initial hypothesis.[3][9]

Future research should focus on:

-

Dissecting Intrinsic Efficacy vs. Biased Agonism: Employing advanced pharmacological models and assays that are less prone to signal amplification to definitively distinguish between these two mechanisms.[9][13]

-

Exploring Downstream Pathways: Investigating the full spectrum of G protein-independent signaling pathways that may be modulated by this compound.

-

Translational Studies: Bridging the gap between preclinical findings in rodents and clinical outcomes in humans to understand the true therapeutic potential and liabilities of this compound and other biased agonists.

This in-depth guide provides a solid foundation for understanding the core principles and methodologies involved in the elucidation of the this compound signaling pathway, serving as a valuable resource for professionals dedicated to advancing the field of pain therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. The G-protein-biased agents this compound and TRV130 are partial agonists of μ-opioid receptor-mediated signalling to ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. biorxiv.org [biorxiv.org]

PZM21: A Technical Guide to its Role in Nociception Research

Introduction

PZM21 is a novel, structurally distinct μ-opioid receptor (μOR) agonist identified through computational docking of millions of molecules.[1] Initially heralded as a breakthrough in the quest for safer analgesics, this compound was reported to be a "G protein-biased" agonist.[2] This functional selectivity was thought to activate the G protein signaling pathway responsible for analgesia while avoiding the β-arrestin pathway linked to many of the detrimental side effects of traditional opioids, such as respiratory depression and constipation.[3][4] However, subsequent research has presented a more complex and debated profile, with some studies indicating that this compound is a low-efficacy partial agonist for both pathways and can induce morphine-like side effects.[5][6] This guide provides an in-depth technical overview of this compound's mechanism of action, the experimental protocols used to evaluate it, and the quantitative data from key nociception studies, offering a comprehensive resource for researchers in pain and drug development.

Mechanism of Action and Signaling Pathway

Opioid-induced analgesia is primarily mediated by the activation of the μ-opioid receptor, a G protein-coupled receptor (GPCR).[7] Upon agonist binding, μOR initiates two principal intracellular signaling cascades:

-

G Protein Signaling: The receptor couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[8] This pathway is strongly associated with the analgesic effects of opioids.[9]

-

β-Arrestin Signaling: G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin proteins. This process leads to receptor desensitization, internalization, and the initiation of a separate wave of signaling.[4] The β-arrestin pathway has been implicated in mediating many of the adverse effects of opioids, including respiratory depression, constipation, and the development of tolerance.[9]

This compound was initially characterized as a potent G protein activator with minimal β-arrestin-2 recruitment.[10] This suggested that this compound could provide pain relief with a significantly reduced side-effect profile.[3] However, later studies challenged this view, demonstrating that this compound is a low-efficacy agonist for both G protein activation and β-arrestin-3 translocation.[5] The debate continues, with some evidence suggesting that any observed bias may be a result of its low intrinsic efficacy rather than true functional selectivity.[11]

Caption: Proposed G protein-biased signaling pathway of this compound at the μ-opioid receptor.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo quantitative data for this compound in comparison to other key opioid agonists.

Table 1: In Vitro Receptor Signaling Parameters

| Compound | Assay | EC50 | Maximum Response (% of DAMGO) | Reference |

| This compound | Gi Activation (BRET) | 110 nM | 69% | [5] |

| β-arrestin-3 Translocation (BRET) | 5600 nM | 41% | [5] | |

| Gi Activation | 4.6 nM | - | [12] | |

| Gi Activation | 1.8 nM | - | [13][14] | |

| Morphine | Gi Activation (BRET) | 120 nM | 75% | [5] |

| β-arrestin-3 Translocation (BRET) | 260 nM | 87% | [5] | |

| DAMGO | Gi Activation (BRET) | 21 nM | 100% | [5] |

| β-arrestin-3 Translocation (BRET) | 250 nM | 100% | [5] |

EC50 values represent the concentration of the agonist that gives half-maximal response. DAMGO is a high-efficacy synthetic opioid peptide used as a reference agonist.

Table 2: In Vivo Analgesic Efficacy in Mice

| Compound | Test | Dose | % Max Possible Effect (MPE) | Time Point | Reference |

| This compound | Hot Plate | 40 mg/kg | 87% | 15 min | [10][15] |

| Tail Flick | Up to 40 mg/kg | No significant effect | - | [10] | |

| Tail Flick | 20, 40, 80 mg/kg | Dose-dependent analgesia | Up to 8 hrs | [4] | |

| Morphine | Hot Plate | 10 mg/kg | 92% | 30 min | [10][15] |

| TRV130 | Hot Plate | 1.2 mg/kg | Equi-analgesic to 40 mg/kg this compound | 15 min | [10][15] |

Table 3: In Vivo Side Effect Profile in Mice (at Equi-analgesic Doses)

| Compound | Dose | Side Effect | Observation | Reference |

| This compound | 40 mg/kg | Respiratory Depression | Minimal depression, similar to vehicle | [3] |

| 10-80 mg/kg | Respiratory Depression | Dose-dependent depression, similar to morphine | [5] | |

| 40 mg/kg | Constipation | Substantially less than morphine | [10] | |

| 20 mg/kg | Conditioned Place Preference | No preference observed | [15] | |

| Morphine | 10 mg/kg | Respiratory Depression | Significant reduction in respiration | [3] |

| 10 mg/kg | Constipation | Significant increase | [10] | |

| 10 mg/kg | Conditioned Place Preference | Significant preference observed | [15] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are protocols for key experiments used in this compound research.

In Vitro Assays: G Protein Activation and β-Arrestin Recruitment

Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to measure the interaction between proteins in real-time in living cells.

Protocol: BRET Assay for Gi Activation and Arrestin-3 Translocation [5]

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding for the μ-opioid receptor and the BRET sensor components.

-

For Gi activation : A sensor composed of Gγ fused to Renilla luciferase (Rluc) and a G protein-coupled receptor kinase (GRK) fused to green fluorescent protein (GFP) is used.

-

For β-arrestin-3 translocation : The μOR is fused to Rluc, and β-arrestin-3 is fused to GFP.

-

-

Assay Preparation: 24-48 hours post-transfection, cells are washed, detached, and resuspended in a suitable assay buffer.

-

Ligand Addition: Cells are distributed into a 96-well plate. Increasing concentrations of this compound, morphine, or DAMGO are added to the wells.

-

Substrate Addition: The Rluc substrate (e.g., coelenterazine (B1669285) h) is added to all wells.

-

Signal Detection: The plate is immediately read using a microplate reader capable of detecting both the luciferase and GFP emissions.

-

Data Analysis: The BRET ratio is calculated as the ratio of GFP emission to Rluc emission. Data are then normalized to the response of a vehicle control and plotted against ligand concentration to determine EC50 and maximal response values.

Caption: Workflow for a Bioluminescence Resonance Energy Transfer (BRET) assay.

In Vivo Assays: Nociception

Protocol: Hot Plate Test [4][16]

The hot plate test is used to evaluate the analgesic efficacy of drugs against a thermal stimulus, primarily assessing supraspinally organized responses.

-

Apparatus: A hot plate analgesia meter with the surface maintained at a constant temperature (e.g., 52.5°C).

-

Acclimation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

-

Baseline Measurement: Each mouse is placed individually on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Mice are administered this compound, morphine, or vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Post-treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 120 minutes), the latency to response is measured again.

-

Data Analysis: The results are often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Protocol: Tail-Flick Test [4][17]

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.

-

Apparatus: A tail-flick meter that focuses a beam of high-intensity light onto the animal's tail.

-

Habituation: Mice are gently restrained, and their tails are placed in the apparatus groove. Several habituation sessions may be performed on days preceding the experiment.[18]

-

Baseline Measurement: The radiant heat source is activated, and the time taken for the mouse to flick its tail out of the beam is automatically recorded. A cut-off time (e.g., 9-15 seconds) is established to prevent injury.[4][18]

-

Drug Administration: The test compound or vehicle is administered to the animals.

-

Post-treatment Measurement: Tail-flick latencies are re-assessed at various intervals following drug injection.

-

Data Analysis: Data are analyzed and can be presented as raw latencies or converted to %MPE, similar to the hot plate test.

Caption: General experimental workflow for in vivo nociception assays.

Conclusion

This compound remains a pivotal compound in nociception research, exemplifying the power of structure-based drug discovery. The initial hypothesis of this compound as a G protein-biased agonist with a superior safety profile has sparked considerable debate and further investigation into the complexities of μ-opioid receptor signaling.[19] While some studies support its reduced liability for side effects like respiratory depression and constipation, others provide contradictory evidence, suggesting it functions as a low-efficacy partial agonist with a more traditional opioid profile.[3][5] The discrepancies in findings underscore the challenges in translating in vitro biased signaling to in vivo therapeutic windows. Regardless of its ultimate clinical fate, the study of this compound has significantly advanced our understanding of opioid pharmacology and continues to inform the rational design of next-generation analgesics.

References

- 1. Antinociceptive, reinforcing, and pruritic effects of the G-protein signalling-biased mu opioid receptor agonist this compound in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Functional characterization of a novel opioid, this compound, and its effects on the behavioural responses to morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel μ‐opioid receptor agonist this compound depresses respiration and induces tolerance to antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | Biased Opioid Ligands: Revolution or Evolution? [frontiersin.org]

- 10. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound | μ Opioid Receptors | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | Opioid Receptor | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. 2.4. Hot plate [bio-protocol.org]

- 17. Tail flick test - Wikipedia [en.wikipedia.org]